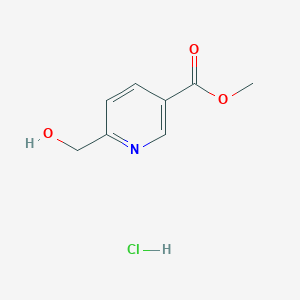![molecular formula C25H24N2O2S B4938623 5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4938623.png)
5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the dihydropyridine family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with an appropriate electrophile.
Acetylation and methylation: These steps can be carried out using standard acetylation and methylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
Compounds in the dihydropyridine family are often studied for their potential therapeutic applications, including as calcium channel blockers. This compound may exhibit similar biological activities and could be investigated for its potential use in treating cardiovascular diseases, neurological disorders, and other medical conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it a versatile compound for various applications.
Wirkmechanismus
The mechanism of action of 5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness
What sets 5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile apart from these similar compounds is its unique substitution pattern, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-15-8-10-19(11-9-15)22(29)14-30-25-21(13-26)24(20-7-5-6-16(2)12-20)23(18(4)28)17(3)27-25/h5-12,24,27H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWTIRQWISYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B4938549.png)
![3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE](/img/structure/B4938558.png)


![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)


![N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4938600.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-benzyl-3-(2-methoxyphenyl)-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4938627.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide](/img/structure/B4938635.png)
![[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid](/img/structure/B4938651.png)
